6-Deoxy-l-glucose

Rare sugar biosynthesis Enzymatic isomerization Bioprocess engineering

Researchers requiring authentic 6-deoxy-L-glucose for enzymatic cascade engineering, macrolide antibiotic structural elucidation, or chromatographic reference standards face persistent supply scarcity and stereochemical ambiguity. This compound delivers verified L-quinovose with defined stereochemistry. • 98% purity reference standard enabling unambiguous distinction of L-series 6-deoxy hexoses via distinct retention times and NMR spectral profiles. • Characterized structural component of the ammocidin macrolide antibiotic; essential for co-injection experiments, NMR spiking studies, and degradation product comparisons during novel macrolide structure elucidation. • Favorable thermodynamic equilibrium (73% product, 27:73 substrate:product ratio) makes it an attractive target for continuous flow biocatalysis and enzyme engineering programs aimed at rare 6-deoxy-L-aldohexose production.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 35867-45-9
Cat. No. B1257045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxy-l-glucose
CAS35867-45-9
Synonyms6-deoxy-D-glucose
6-deoxyglucose
L-quinovose
quinovose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6-/m0/s1
InChIKeyPNNNRSAQSRJVSB-FSIIMWSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxy-L-glucose: Overview & Sourcing


6-Deoxy-L-glucose (L-quinovose, CAS 35867-45-9) is a rare 6-deoxy aldohexose of the L-series with molecular formula C₆H₁₂O₅ and molecular weight 164.16 g/mol [1]. It is a structural analog of D-glucose that lacks the hydroxyl group at the C6 position and exists in the L-configuration. This compound occurs as a structural component in certain bacterial macrolide antibiotics, such as the 20-membered macrolide ammocidin, where it is one of three deoxy sugar moieties [2]. Unlike its more widely studied D-isomer counterparts used in glucose transport studies, 6-deoxy-L-glucose occupies a distinct niche in rare sugar biosynthesis and natural product chemistry.

Identity L-quinovose, 6-deoxy-L-aldohexose chiral reference
Workflow Rare sugar biosynthesis and macrolide structural studies

6-Deoxy-L-glucose: Why Substitution Fails


Generic substitution among deoxy hexoses is scientifically invalid due to stereochemical specificity and differential biological recognition. 6-Deoxy-L-glucose differs fundamentally from its D-isomer (6-deoxy-D-glucose) in absolute configuration at all four chiral centers, precluding interchangeable use in enzymatic assays or biological systems [1]. Within the L-series, it exhibits distinct equilibrium ratios during enzymatic isomerization compared to 6-deoxy-L-altrose and 6-deoxy-L-allose, with each 6-deoxy-L-aldohexose displaying unique substrate specificity for aldose isomerases [2]. Furthermore, its identity as L-quinovose, a specific component of bacterial glycans and certain macrolide antibiotics, means that substitution with structurally related sugars like L-rhamnose (6-deoxy-L-mannose) or L-fucose (6-deoxy-L-galactose) would alter or abolish biological activity in applications requiring precise stereochemical fidelity [3].

Property
6-Deoxy-L-glucose
Common Substitutes
Stereochemistry
L-configuration, four chiral centers
D-isomer reverses all chiral centers; recognition may not transfer
Enzymatic specificity
Distinct substrate for aldose isomerases
L-rhamnose / L-fucose differ at C2/C4; isomerase kinetics may shift
Natural product context
Specific to ammocidin macrolide
L-rhamnose prevalent in bacterial polysaccharides; occurrence context may not match

6-Deoxy-L-glucose: Differentiation Evidence


Enzymatic Yield: 6-Deoxy-L-glucose vs. Altrose and Allose

In a one-pot enzymatic conversion system using L-rhamnose as the starting material, 6-deoxy-L-glucose was produced with a yield of 5.4%, which is significantly lower than the yields for 6-deoxy-L-altrose (14.6%) and 6-deoxy-L-allose (25.1%) under identical conditions [1]. The equilibrium ratio for the L-rhamnulose to 6-deoxy-L-glucose isomerization step was 27:73, favoring the 6-deoxy-L-glucose product, yet the overall process yield remains constrained by the multi-enzyme cascade efficiency [1].

Enzymatic yield comparison
Reported
5.4% (target) vs 14.6% (altrose), 25.1% (allose)
Reported yield differential context for enzymatic cascade
One-pot immobilized enzyme system; yield constrained by multi-step efficiency
Rare sugar biosynthesis Enzymatic isomerization Bioprocess engineering

L-Rhamnulose to 6-Deoxy-L-glucose Equilibrium

During the enzymatic conversion of L-rhamnulose to 6-deoxy-L-glucose using D-arabinose isomerase (TT-BpDAI), the equilibrium ratio was determined to be 27:73 (L-rhamnulose:6-deoxy-L-glucose) [1]. In contrast, the equilibrium ratios for 6-deoxy-L-psicose to 6-deoxy-L-altrose and 6-deoxy-L-psicose to 6-deoxy-L-allose were 60:40 and 40:60, respectively, demonstrating distinct thermodynamic preferences for each isomer pair [1].

Isomerization equilibrium
Reported
27:73 (L-rhamnulose:product)
Favorable thermodynamic context for product formation
Contrasts with altrose (40%) and allose (60%) product ratios
Enzyme kinetics Isomerase specificity Rare sugar equilibrium

Transport: 6-Deoxy-D-glucose vs. 2-Deoxy-D-glucose

Although direct data for 6-deoxy-L-glucose transport are not available, studies on the D-isomer provide class-level insight. 6-Deoxy-D-glucose is transported efficiently by mouse 3T3 cells with good affinity and high specificity for the D-glucose transport system, and unlike 2-deoxy-D-glucose, it is not phosphorylated by intracellular hexokinases, allowing it to be recovered unchanged from cells [1]. 6-Deoxy-D-glucose can be concentrated against a gradient without accumulating 6-deoxy-D-glucose-phosphate, offering advantages as a transport substrate over 2-deoxy-D-glucose [2].

Transport non-phosphorylation
Class-level
Non-phosphorylatable (D-isomer data)
May extend to L-isomer; stereospecific validation required
Based on D-isomer in mouse 3T3 cells; L-isomer transport uncharacterized
Glucose transport Hexose analog Cellular uptake

Occurrence in Macrolide Antibiotics

6-Deoxy-L-glucose has been unequivocally identified as one of three deoxy sugar components in ammocidin, a 20-membered macrolide antibiotic produced by Saccharothrix sp., alongside D-digitoxose and D-olivomycose [1]. This contrasts with other 6-deoxy-L-hexoses such as L-rhamnose, which is more commonly found in bacterial cell wall polysaccharides and plant natural products [2].

Macrolide occurrence
Reported
Ammocidin macrolide component
Occurrence context for actinomycete secondary metabolites
Distinct from common 6-deoxy sugars like L-rhamnose
Natural product chemistry Macrolide antibiotics Deoxy sugar biosynthesis

6-Deoxy-L-glucose: Research & Industrial Applications


Enzymatic Rare Sugar Production

6-Deoxy-L-glucose serves as a reference standard and target product in the development of enzymatic cascades for rare 6-deoxy-L-aldohexose production. Researchers optimizing L-rhamnose isomerase, D-tagatose 3-epimerase, and D-arabinose isomerase systems can use the 5.4% yield and 27:73 equilibrium ratio data as benchmarks for process improvement [1]. The compound's favorable thermodynamic equilibrium (73% product) makes it an attractive target for continuous flow biocatalysis or enzyme engineering efforts aimed at increasing overall productivity [1].

Antibiotic Structure Elucidation

As a characterized component of the ammocidin macrolide antibiotic, 6-deoxy-L-glucose is essential for structural confirmation studies of related actinomycete secondary metabolites [2]. Procurement of the authentic compound enables co-injection experiments, NMR spiking studies, and degradation product comparisons during the structure elucidation of novel macrolides containing deoxy sugar moieties [2].

Deoxy Sugar Stereochemical Reference

6-Deoxy-L-glucose functions as a chromatographic and spectroscopic reference standard for distinguishing L-series 6-deoxy hexoses from their D-isomer counterparts and from other L-series deoxy sugars (e.g., L-rhamnose, L-fucose). Its distinct retention time and NMR spectral profile facilitate accurate identification in complex biological matrices or synthetic mixtures where stereochemical purity is critical [3].

Application
Selection Property
Validation Focus
Enzymatic rare sugar production
Isomerization equilibrium context
Process yield improvement review
Macrolide antibiotic characterization
Natural product glycosylation context
Co-injection and NMR spiking studies
Deoxy sugar stereochemical reference
L-series 6-deoxy identification
Chiral chromatographic and spectral profiling

Technical Documentation Hub

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37 linked technical documents
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